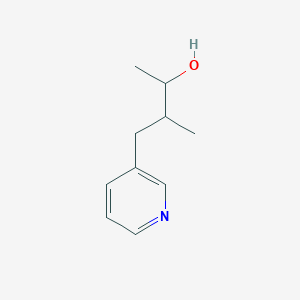

3-Methyl-4-(pyridin-3-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-methyl-4-pyridin-3-ylbutan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-8(9(2)12)6-10-4-3-5-11-7-10/h3-5,7-9,12H,6H2,1-2H3 |

InChI Key |

ZANPTMBNPHBMBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CN=CC=C1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol

Retrosynthetic Analysis of 3-Methyl-4-(pyridin-3-yl)butan-2-ol

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis for potential synthetic routes. The primary disconnection strategies focus on the formation of the carbon-carbon bonds and the installation of the stereocenters.

One logical disconnection is at the C2-C3 bond. This bond can be formed through the reaction of a nucleophilic two-carbon synthon, such as an acetylide or an acetaldehyde (B116499) enolate equivalent, with an electrophilic fragment containing the pyridine (B92270) ring and the C3 and C4 carbons.

Another key disconnection is the C3-C4 bond. This approach involves the coupling of a three-carbon fragment containing the butanol backbone with a pyridin-3-ylmethyl synthon. This could be achieved, for instance, through the reaction of a 3-picolyl anion equivalent with a suitable electrophile.

A third strategic disconnection can be made at the C2-hydroxyl group, suggesting a reduction of a corresponding ketone, 3-methyl-4-(pyridin-3-yl)butan-2-one. This ketone precursor can then be subjected to further retrosynthetic analysis, breaking it down into simpler starting materials.

Direct Synthetic Pathways to this compound

The direct synthesis of this compound can be accomplished through both classical and modern synthetic methodologies.

Classical Approaches for Carbon-Carbon Bond Formation

Classical methods for the construction of the carbon skeleton of this compound often rely on well-established organometallic reactions.

One such approach is the Grignard reaction . This would involve the reaction of a pyridin-3-ylmethylmagnesium halide with an appropriate carbonyl compound, such as 2-methylpropanal. The Grignard reagent, prepared from 3-(halomethyl)pyridine, would act as a nucleophile, attacking the electrophilic carbonyl carbon to form the desired alcohol after an aqueous workup.

Alternatively, the Reformatsky reaction presents another viable pathway. rsc.orgmdpi.comacs.org This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust. rsc.orgmdpi.com For the synthesis of a precursor to the target molecule, 3-pyridinecarboxaldehyde (B140518) could be reacted with ethyl 2-bromopropionate in the presence of activated zinc to yield a β-hydroxy ester, which could then be further manipulated to afford the final product. The milder nature of the organozinc reagent compared to Grignard reagents can offer better functional group tolerance. rsc.org

Modern Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry offers more sophisticated and often more efficient catalytic methods for the formation of carbon-carbon bonds. A notable example is the use of organozinc reagents in the presence of catalysts, or in some cases, in a non-catalytic fashion under specific conditions.

A relevant study demonstrated the non-catalytic alkylation of a 2-acetylpyridine (B122185) derivative with diisopropylzinc. mdpi.com This reaction proceeds under mild conditions to afford a tertiary alcohol in good yield. mdpi.com Adapting this methodology, a potential synthesis of this compound could involve the reaction of a suitable pyridyl ketone with an appropriate organozinc reagent. The chemoselectivity of dialkylzinc reagents, which are less nucleophilic than their Grignard or organolithium counterparts, makes them attractive for complex molecule synthesis. mdpi.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two stereocenters in this compound (at C2 and C3) means that it can exist as four possible stereoisomers. The selective synthesis of a single enantiomer or diastereomer requires the use of stereoselective methods.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. One of the most common approaches is the asymmetric reduction of a prochiral ketone precursor, 3-methyl-4-(pyridin-3-yl)butan-2-one.

Asymmetric transfer hydrogenation is a well-established method for the reduction of ketones to chiral secondary alcohols. wikipedia.orgnih.gov This can be achieved using chiral ruthenium or rhodium catalysts with ligands such as chiral diamines or amino alcohols. nih.gov The hydrogen source is typically isopropanol (B130326) or formic acid. wikipedia.org The choice of catalyst and ligand can control the stereochemical outcome of the reduction, leading to high enantiomeric excess of the desired alcohol.

Another powerful technique is the use of oxazaborolidine catalysts , as pioneered by Corey, Bakshi, and Shibata (CBS reduction). rsc.org These catalysts, used in stoichiometric or catalytic amounts with a hydride source like borane (B79455), can effectively reduce ketones to alcohols with high enantioselectivity. rsc.org

Chiral Pool Strategies for this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govnih.gov This approach can be advantageous as it incorporates pre-existing stereocenters into the target molecule, often simplifying the synthetic route.

For the synthesis of a specific stereoisomer of this compound, one could envision starting from a chiral building block such as an amino acid or a terpene. For instance, a derivative of L-alanine could potentially be used to establish the stereocenter at C3. The synthesis would involve the transformation of the amino acid into a suitable intermediate that could then be elaborated to construct the rest of the molecule, including the pyridyl moiety and the C2 stereocenter.

Alternatively, a chiral hydroxy acid or ester could serve as a starting point. For example, a derivative of (S)-3-hydroxy-2-methylpropanoic acid could be employed to introduce the stereochemistry at both C2 and C3. The synthesis would then focus on the introduction of the pyridin-3-ylmethyl group. The strategic use of such chiral building blocks from the chiral pool can provide an efficient pathway to enantiomerically pure this compound. nih.gov

Diastereoselective Approaches to this compound

The primary challenge in the synthesis of this compound lies in the selective formation of one of its four possible stereoisomers. This is typically achieved through the diastereoselective reduction of the prochiral ketone, 3-Methyl-4-(pyridin-3-yl)butan-2-one. A variety of catalytic methods can be employed to achieve high levels of diastereoselectivity.

Catalytic Asymmetric Reduction:

The asymmetric reduction of ketones is a well-established method for producing chiral alcohols. wikipedia.org For the synthesis of this compound, this involves the use of a chiral catalyst to selectively deliver a hydride to one face of the carbonyl group in 3-Methyl-4-(pyridin-3-yl)butan-2-one. Transition-metal-catalyzed hydrogenation and transfer hydrogenation are prominent techniques in this regard. thieme-connect.com

Transition-Metal-Catalyzed Hydrogenation: Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones. nih.gov For pyridyl ketones, the nitrogen atom can act as a coordinating group, which can influence the stereochemical outcome of the reduction. thieme-connect.com The choice of chiral ligand is crucial for achieving high diastereo- and enantioselectivity.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative. rsc.org Oxazaborolidine catalysts, for instance, can be used in conjunction with a stoichiometric reducing agent like borane to achieve high enantioselectivity in the reduction of prochiral ketones. wikipedia.org

The general approach for the diastereoselective reduction of the precursor ketone is depicted below:

Table 1: Plausible Catalytic Systems for the Diastereoselective Reduction of 3-Methyl-4-(pyridin-3-yl)butan-2-one

| Catalyst Type | Chiral Ligand/Catalyst Example | Reducing Agent | Potential Advantages |

| Transition Metal | Ru-BINAP Complex | H₂ | High turnover numbers, excellent enantioselectivity. nih.gov |

| Transition Metal | (S,S)-TsDPEN-Rh Complex | Formic Acid/Triethylamine | Mild reaction conditions, high enantioselectivity for aryl ketones. |

| Organocatalyst | (R)-CBS-Oxazaborolidine | Borane-DMS complex | Metal-free, predictable stereochemical outcome. wikipedia.org |

This table presents hypothetical data based on established catalytic systems for analogous transformations.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound can be made more sustainable by considering several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint. frontiersin.org The synthesis of pyridine derivatives has been demonstrated using greener solvent systems.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. rasayanjournal.co.in

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption. frontiersin.org

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, or 2-Methyltetrahydrofuran |

| Reagent | Stoichiometric metal hydrides (e.g., LiAlH₄) | Catalytic hydrogenation with H₂ |

| Energy Source | Conventional heating | Microwave irradiation or solar energy. nih.gov |

This table provides a comparative overview of conventional versus greener synthetic approaches.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch production methods for the synthesis of APIs. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

The synthesis of this compound can be adapted to a continuous flow process. A plausible flow setup would involve pumping a solution of the starting material, 3-Methyl-4-(pyridin-3-yl)butan-2-one, and a reducing agent through a heated or cooled reactor containing a packed bed of an immobilized catalyst. The product stream would then be collected, and the desired alcohol could be isolated after in-line purification.

Key advantages of a flow process for this synthesis include:

Enhanced Safety: Many reduction reactions are highly exothermic. Flow reactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and minimizing the risk of thermal runaway.

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction.

Table 3: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactor Type | Packed-bed reactor with immobilized catalyst |

| Catalyst | Immobilized chiral ruthenium catalyst |

| Substrate Concentration | 0.1 - 0.5 M in a suitable solvent (e.g., isopropanol) |

| Flow Rate | 1 - 10 mL/min |

| Temperature | 25 - 80 °C |

| Pressure | 1 - 10 bar |

| Residence Time | 5 - 30 minutes |

This table outlines a potential set of parameters for a continuous flow synthesis of the target compound.

Chemical Reactivity and Derivatization of 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary alcohol is a versatile functional group that can be readily converted into other functionalities such as ketones, esters, and ethers.

Oxidation: The secondary alcohol of 3-Methyl-4-(pyridin-3-yl)butan-2-ol can be oxidized to the corresponding ketone, 3-Methyl-4-(pyridin-3-yl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this, with common choices including chromium-based reagents and milder, more selective methods like the Swern or Dess-Martin oxidations. khanacademy.orgchemistryviews.org For instance, Pyridinium (B92312) chlorochromate (PCC) is a mild reagent that effectively oxidizes secondary alcohols to ketones without the risk of over-oxidation. masterorganicchemistry.comlibretexts.org

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acid chlorides) to form esters. libretexts.org The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, reacting the alcohol with an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) often provides higher yields. quora.comlibretexts.org Pyridine serves both as a solvent and as a base to neutralize the carboxylic acid byproduct. quora.com

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage. khanacademy.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Interactive Table 1: Functional Group Transformations of the Hydroxyl Moiety

| Transformation | Reagent(s) | Product Functional Group | General Conditions |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | Dichloromethane (DCM) solvent |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Ketone | Low temperature (-78 °C) |

| Esterification | Acetic anhydride, Pyridine | Ester | Room temperature or gentle heating |

| Esterification | Carboxylic acid, H₂SO₄ (catalyst) | Ester | Reflux |

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., CH₃I) | Ether | Anhydrous solvent (e.g., THF) |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions such as N-alkylation and N-oxidation.

N-Alkylation (Quaternization): The pyridine nitrogen can act as a nucleophile and attack alkyl halides in an SN2 reaction known as the Menshutkin reaction. mdpi.com This process, often referred to as quaternization, results in the formation of a positively charged quaternary pyridinium salt. google.comgoogle.com The reaction is typically performed by heating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a polar aprotic solvent. mdpi.com

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. chemtube3d.com This transformation alters the electronic properties of the pyridine ring, making it more reactive towards certain substitution reactions. arkat-usa.org Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. arkat-usa.orgacs.orgresearchgate.net The resulting N-oxide is a stable, dipolar species. chemtube3d.com

Interactive Table 2: Reactions at the Pyridine Nitrogen

| Transformation | Reagent(s) | Product Functional Group | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary Pyridinium Salt | Heating in a solvent like acetonitrile (B52724) |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | N-Oxide | Chlorinated solvent (e.g., DCM) |

| N-Oxidation | Hydrogen peroxide (H₂O₂), Acetic Acid | N-Oxide | Heating |

Modifications of the Alkane Chain

The alkane portion of the molecule, while generally less reactive than the hydroxyl group or the pyridine ring, can undergo modification, primarily through free-radical halogenation.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes can react with halogens (Cl₂ or Br₂) to replace a hydrogen atom with a halogen. youtube.com The reactivity of C-H bonds follows the order tertiary > secondary > primary, due to the relative stability of the resulting free radicals. For this compound, the tertiary C-H bond at position 3 would be the most susceptible to substitution. Bromination is significantly more selective than chlorination for the most substituted position. youtube.commasterorganicchemistry.com N-Bromosuccinimide (NBS) is a common reagent used for selective allylic and benzylic bromination, but can also be used for standard free-radical bromination. masterorganicchemistry.com

Interactive Table 3: Modifications of the Alkane Chain

| Transformation | Reagent(s) | Expected Major Product Site | General Conditions |

|---|---|---|---|

| Bromination | Br₂, hv (UV light) | C-3 (tertiary) | Non-polar solvent |

| Chlorination | Cl₂, hv (UV light) | Mixture of products | Gas phase or non-polar solvent |

| Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | C-3 (tertiary) | Reflux in CCl₄ |

Synthesis of Novel Analogues and Derivatives of this compound

The generation of novel analogues is crucial in fields like medicinal chemistry to optimize biological activity and physicochemical properties. rsc.orgresearchgate.netrsc.orgnih.gov

Structural diversification involves systematically modifying the parent molecule to explore the chemical space. For this compound, this can be achieved by:

Utilizing the functional group transformations described in sections 3.1-3.3 to create libraries of ketones, esters, ethers, pyridinium salts, N-oxides, and halogenated derivatives.

C-H Functionalization of the Pyridine Ring: Modern synthetic methods allow for the direct attachment of new substituents (e.g., aryl or alkyl groups) to the pyridine ring by activating its C-H bonds, often using transition metal catalysts. beilstein-journals.orgacs.orgnih.gov This powerful strategy allows for late-stage diversification without needing to rebuild the heterocyclic core.

Multicomponent Reactions: Designing syntheses that utilize multicomponent reactions can rapidly generate structural complexity and produce a wide range of pyridine derivatives from simple starting materials. researchgate.net

Bioisosterism is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetics. mdpi.comopenaccessjournals.com

Hydroxyl Group Bioisosteres: The hydroxyl group is a key hydrogen bond donor and acceptor. A common bioisosteric replacement is the fluorine atom. hyphadiscovery.com Fluorine is similar in size to a hydroxyl group but is a hydrogen bond acceptor only. researchgate.net This substitution can block metabolic oxidation at that position and increase the molecule's lipophilicity, potentially improving membrane permeability. acs.orgnih.govsciencedaily.com

Pyridine Ring Bioisosteres: The pyridine ring is an aromatic, basic heterocycle. Its properties can be mimicked by other ring systems to fine-tune a compound's characteristics.

Other Heterocycles: Replacing the pyridine ring with other heterocycles like pyridazine, pyrimidine, or thiophene (B33073) can alter the hydrogen bonding capacity, dipole moment, and metabolic stability. mdpi.com For example, 2-difluoromethylpyridine has been explored as a bioisostere for pyridine-N-oxide. rsc.org

Saturated Scaffolds: To increase the three-dimensional character of a molecule, which can improve solubility and metabolic stability, planar aromatic rings like pyridine can be replaced with saturated, rigid scaffolds. thieme-connect.com For instance, 3-azabicyclo[3.1.1]heptane has been successfully used as a non-classical bioisostere for a meta-substituted pyridine ring, leading to dramatic improvements in solubility and metabolic stability in certain drug candidates. chemrxiv.org

Interactive Table 4: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Hydroxyl (-OH) | Fluorine (-F) | Similar size, blocks metabolic oxidation, increases lipophilicity. researchgate.netacs.org |

| Pyridine | Pyridazine | Modifies dipole moment and hydrogen bonding pattern. mdpi.com |

| Pyridine | Thiophene | Removes basic nitrogen, alters electronic profile. |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Increases 3D character, improves solubility and metabolic stability. chemrxiv.org |

Stereochemical Aspects and Conformational Analysis of 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol

Stereoisomerism in 3-Methyl-4-(pyridin-3-yl)butan-2-ol

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These chiral centers, located at the C2 and C3 positions of the butanol backbone, give rise to multiple stereoisomers. The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n stereoisomers.

For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers.

The four stereoisomers are designated by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an (R) or (S) configuration to each chiral center. The resulting configurations are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form the other enantiomeric pair. The relationship between any (R,R) or (S,S) isomer and any (R,S) or (S,R) isomer is diastereomeric.

Table 1: Stereoisomers of this compound

| Configuration | Relationship |

| (2R, 3R) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

The distinct spatial arrangement of the substituents around the chiral centers in each stereoisomer leads to different chemical and physical properties, including their interaction with other chiral molecules and their behavior in chiral environments.

Conformational Preferences and Dynamics of this compound

The conformational landscape of this compound is determined by the rotation around its single bonds, primarily the C2-C3 and C3-C4 bonds. The relative orientation of the substituents attached to these carbons gives rise to various staggered and eclipsed conformations, with the staggered conformations being energetically more favorable.

The stability of these conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, the presence of a hydroxyl group allows for the formation of intramolecular hydrogen bonds with the nitrogen atom of the pyridinyl ring, which can significantly stabilize certain conformations.

Table 2: Theoretically Predicted Stable Conformers and Dihedral Angles

| Dihedral Angle | Conformation | Predicted Relative Stability |

| H-C2-C3-H | Staggered (gauche) | High |

| H-C2-C3-H | Staggered (anti) | High |

| Pyridin-3-yl-C4-C3-C2 | Staggered | Dependent on H-bonding |

Note: The relative stabilities are qualitative predictions and would require detailed computational studies for quantitative assessment.

The dynamic equilibrium between these conformers is crucial for understanding the molecule's reactivity and its interaction with biological systems or catalysts.

Chiroptical Properties of this compound Stereoisomers

Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are essential for characterizing and distinguishing between the stereoisomers of chiral molecules. These techniques rely on the differential interaction of chiral substances with plane-polarized and circularly polarized light.

Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. For example, if the (2R, 3R) isomer has a specific rotation of +x°, its enantiomer, the (2S, 3S) isomer, will have a specific rotation of -x°. Diastereomers, on the other hand, will have different and unrelated specific rotation values.

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light. The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry and conformation. While experimental CD spectra for this compound are not available, theoretical calculations could predict the spectra for each stereoisomer, providing a powerful tool for their absolute configuration assignment.

Table 3: Illustrative Chiroptical Properties of Stereoisomers

| Stereoisomer | Predicted Specific Rotation ([α]D) | Predicted Key CD Cotton Effects |

| (2R, 3R) | +y | Positive at λ1, Negative at λ2 |

| (2S, 3S) | -y | Negative at λ1, Positive at λ2 |

| (2R, 3S) | +z | Different pattern from (R,R)/(S,S) |

| (2S, 3R) | -z | Mirror image CD of (2R, 3S) |

Note: The values and signs in this table are hypothetical and serve to illustrate the principles of chiroptical measurements. Actual values would need to be determined experimentally or through high-level computational modeling.

The unique chiroptical signatures of each stereoisomer are invaluable for quality control in asymmetric synthesis and for studying stereoselective interactions in various chemical and biological contexts.

Theoretical and Computational Studies of 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of molecules like 3-Methyl-4-(pyridin-3-yl)butan-2-ol. epstem.netnih.gov Methods such as B3LYP and B3PW91 are commonly employed to optimize the molecular geometry and calculate various electronic properties. epstem.netnih.gov

These calculations can provide crucial data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. nih.gov

Furthermore, these methods can compute the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface. The MEP is invaluable for understanding intermolecular interactions, as it identifies electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. nih.gov

Illustrative Data from Quantum Chemical Calculations:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | A non-zero dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charges | N(pyridine): -0.4 e, O(hydroxyl): -0.6 e | Quantifies the partial charges on atoms, highlighting sites for electrostatic interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

The flexibility of the butanol side chain in this compound means that the molecule can adopt a multitude of conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules.

Molecular mechanics force fields, such as AMBER or CHARMM, can be used to perform rapid energy minimizations of different starting geometries to identify stable conformers. This process, known as conformational searching, is crucial for understanding the molecule's preferred shapes in different environments.

Molecular dynamics simulations build upon this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and how it transitions between different conformations. These simulations can reveal the most populated conformational states and the energy barriers between them, offering insights into the molecule's behavior in solution. For instance, a study on related pyridine derivatives used various software to perform conformational analysis, highlighting the importance of this step before further computational studies like molecular docking. researchgate.net

Molecular Docking and Binding Affinity Predictions (in relation to theoretical enzyme/receptor interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein or receptor. This method is central to drug discovery and involves placing the ligand (in this case, this compound) into the binding site of a protein and scoring the different poses based on their binding affinity.

Given the structural motifs present in this compound, potential biological targets could include enzymes where pyridine-containing compounds are known to be active, such as certain kinases or dehydrogenases. The docking process would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating multiple conformations of this compound.

Docking the ligand conformations into the protein's active site using software like AutoDock or Glide.

Analyzing the resulting poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding affinity.

For example, the hydroxyl group and the pyridine nitrogen of this compound would be expected to form hydrogen bonds with amino acid residues in a binding pocket. The methyl group and the carbon backbone would likely engage in hydrophobic interactions.

Illustrative Molecular Docking Results:

| Target Enzyme (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | Hydrogen bonds with LEU83, GLU81; Hydrophobic interactions with ILE10, VAL64 |

| Human Neutrophil Elastase | -6.8 | Hydrogen bond with SER195; Pi-stacking with HIS57 |

Note: This data is purely illustrative to demonstrate the output of a molecular docking study.

Cheminformatics Approaches to this compound Analogue Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics approaches can be used to design novel analogues with potentially improved properties.

By searching chemical databases for compounds with similar structural features (a pyridine ring linked to a substituted alkyl alcohol), it is possible to identify structure-activity relationships (SAR). This information can then be used to guide the design of new molecules. For example, one could explore the effects of:

Changing the substitution pattern on the pyridine ring.

Modifying the length or branching of the alkyl chain.

Replacing the hydroxyl group with other functional groups.

Computational tools can then be used to predict the properties of these virtual analogues, such as their ADME (absorption, distribution, metabolism, and excretion) profiles and potential biological activity, before they are synthesized. This in silico screening process can significantly accelerate the discovery of new lead compounds. researchgate.net

Biological and Biochemical Interactions of 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol Exclusively in Vitro and Non Human Models

Structure-Activity Relationship (SAR) Studies for 3-Methyl-4-(pyridin-3-yl)butan-2-ol and Its Analogues (in vitro/non-human models)

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific structure-activity relationship (SAR) studies for this compound and its direct analogues. While the broader class of pyridine (B92270) derivatives has been extensively investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and neurological effects, specific research detailing how structural modifications to the this compound scaffold impact its biological activity in in vitro or non-human models is not publicly available. researchgate.netnih.govnih.gov

The pyridine moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions. nih.govresearchgate.net SAR studies on various pyridine-containing molecules have provided valuable insights into their mechanisms of action. For instance, research on different classes of pyridine derivatives has demonstrated that the nature and position of substituents on the pyridine ring, as well as the chemical characteristics of attached side chains, can significantly influence their potency and selectivity for specific biological targets. nih.govresearchgate.net These targets include a diverse range of enzymes, receptors, and other proteins. nih.govacs.org

In the context of pyridinyl-alkanol compounds, which share some structural similarity with this compound, SAR studies have been conducted for specific applications. For example, the antimicrobial activity of certain alkyl pyridinol compounds has been shown to be influenced by the position of the nitrogen atom within the pyridine ring and the properties of the alkyl chain. Similarly, the binding affinity of pyridinyl derivatives to nicotinic acetylcholine receptors is sensitive to substitutions on the pyridine ring and the nature of the linker to other parts of the molecule. nih.govmdpi.com

However, without specific experimental data for this compound, any discussion of its SAR would be purely speculative. The development of such understanding would necessitate the synthesis of a series of analogues with systematic variations to the core structure. These variations would typically include:

Modification of the Pyridine Ring: Altering the position of the nitrogen atom (e.g., to the 2- or 4-position), and introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions.

Alteration of the Butanol Side Chain: Varying the length of the alkyl chain, changing the position of the hydroxyl and methyl groups, and exploring the impact of stereochemistry at the chiral centers.

Subsequent in vitro testing of these analogues against relevant biological targets would be required to establish a clear SAR profile. Such studies would be instrumental in identifying the key structural features responsible for any observed biological activity and in guiding the design of more potent and selective compounds.

Given the current state of published research, the structure-activity relationships for this compound remain an unexplored area of medicinal chemistry.

Advanced Analytical Characterization Techniques for 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-Methyl-4-(pyridin-3-yl)butan-2-ol. Both ¹H and ¹³C NMR would provide critical information about the carbon skeleton and the electronic environment of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring would appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The protons on the butanol chain would appear further upfield. The presence of two chiral centers (at C2 and C3) makes the methylene (B1212753) protons (on C4) diastereotopic, meaning they are chemically non-equivalent and would likely appear as a complex multiplet.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals, one for each carbon atom in the molecule, confirming the absence of molecular symmetry. vaia.comvaia.com The carbons of the pyridine ring would resonate in the downfield region (δ 120-150 ppm), while the aliphatic carbons would be found upfield. The carbon bearing the hydroxyl group (C2) would be expected around δ 65-75 ppm. docbrown.info

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for definitively assigning these signals by revealing proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyridine H (ortho to C-subst.) | ~8.4-8.5 | Doublet (d) or Singlet (s) | Most downfield due to proximity to nitrogen. |

| Pyridine H (para to C-subst.) | ~7.6-7.8 | Doublet of Triplets (dt) | |

| Pyridine H (meta to C-subst.) | ~7.2-7.4 | Multiplet (m) | |

| CH-OH (C2) | ~3.6-4.0 | Multiplet (m) | Shifted downfield by the hydroxyl group. |

| CH (C3) | ~1.8-2.2 | Multiplet (m) | |

| CH₂ (C4) | ~2.6-2.9 | Multiplet (m) | Diastereotopic protons, complex splitting expected. |

| CH₃ (on C3) | ~0.9-1.1 | Doublet (d) | Coupled to the C3 proton. |

| CH₃ (on C2) | ~1.1-1.3 | Doublet (d) | Coupled to the C2 proton. |

| OH | Variable | Broad Singlet (br s) | Position is concentration/solvent dependent; exchanges with D₂O. youtube.com |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from fragmentation patterns. For this compound (C₁₀H₁₅NO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The predicted monoisotopic mass is 165.1154 g/mol . In electron ionization (EI), the molecular ion peak ([M]⁺) at m/z = 165 would be observed. Key fragmentation pathways would likely include:

Alpha-cleavage: Scission of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) or an isopropyl-pyridine radical. A prominent fragment would be expected at m/z 45, corresponding to [CH₃CHOH]⁺.

Dehydration: Loss of a water molecule ([M-H₂O]⁺) from the molecular ion, a common fragmentation for alcohols.

Benzylic-type Cleavage: Cleavage of the C3-C4 bond, which is beta to the pyridine ring, would be highly favorable, generating a stable pyridinylmethyl cation or radical. This could lead to a fragment at m/z 93 ([C₅H₄NCH₂]⁺).

Pyridine Ring Fragmentation: Characteristic losses from the pyridine ring itself, such as the loss of HCN. researchgate.net

The analysis of piperidine (B6355638) and aporphine (B1220529) alkaloids by tandem mass spectrometry (ESI-MS/MS) often reveals characteristic fragmentation patterns related to the loss of substituents and cleavage of the heterocyclic ring, which provides a model for predicting the behavior of this compound. mjcce.org.mkscielo.brnih.gov

Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | M⁺ - •CH₃ (Loss of methyl group) |

| 147 | [C₁₀H₁₃N]⁺• | M⁺ - H₂O (Dehydration) |

| 93 | [C₆H₇N]⁺ | [M - C₄H₉O]⁺ (Cleavage at C3-C4 bond) |

| 79 | [C₅H₅N]⁺• | Pyridine radical cation |

| 45 | [C₂H₅O]⁺ | [M - C₈H₁₀N]⁺ (Alpha-cleavage) |

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for separating the compound from reaction byproducts and for determining its purity.

GC-MS is a powerful hybrid technique for analyzing volatile compounds. nih.gov this compound is sufficiently volatile for GC analysis, likely with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms). The gas chromatogram would show a peak for the compound, with its retention time being characteristic under specific conditions. The coupled mass spectrometer would simultaneously provide a mass spectrum of the eluting peak, allowing for positive identification by matching it with the expected fragmentation pattern. researchgate.netvt.edu

HPLC is a versatile technique for both purification and purity analysis of pyridine alkaloids and related compounds. sci-hub.seresearchgate.net A reversed-phase HPLC method would likely be effective.

Stationary Phase: A C18 or a polar-end-capped column (like Syncronis aQ) would be suitable. thermofisher.com

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be typical. An acidic buffer (e.g., formic acid or ammonium (B1175870) acetate) is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. helixchrom.comsielc.com

Detection: UV detection would be highly effective due to the presence of the pyridine ring, which absorbs UV light strongly (typically around 250-260 nm).

The presence of two chiral centers (C2 and C3) means that this compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Diastereomers have different physical properties and can sometimes be separated by standard achiral chromatography. libretexts.org However, separating the enantiomeric pairs requires a chiral environment. nih.gov

Chiral HPLC or chiral GC is the method of choice for this. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. sigmaaldrich.com Alternatively, the racemic mixture can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The development of such a separation is often complex but crucial for controlling the stereochemistry of the final product. sigmaaldrich.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. pw.edu.pl A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic parts would appear just below 3000 cm⁻¹, while aromatic C-H stretches of the pyridine ring would be seen just above 3000 cm⁻¹. youtube.com The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A C-O stretching band for the secondary alcohol would be present around 1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations of pyridine are typically strong and sharp in the Raman spectrum. cdnsciencepub.comresearchgate.net The symmetric ring breathing mode around 1000 cm⁻¹ is particularly characteristic. acs.orgnih.gov While the O-H stretch is weak in Raman, the C-H and C-C backbone vibrations provide a clear fingerprint of the molecule.

Predicted Key Vibrational Bands

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Spectroscopy |

| 3400-3200 | Alcohol (O-H) | Stretch, hydrogen-bonded | IR (Broad) |

| 3100-3000 | Aromatic (C-H) | Stretch | IR, Raman |

| 2980-2850 | Aliphatic (C-H) | Stretch | IR, Raman |

| ~1600, ~1580 | Pyridine Ring | C=C and C=N Stretch | IR, Raman |

| ~1480, ~1430 | Pyridine Ring | C=C and C=N Stretch | IR, Raman |

| ~1100 | Secondary Alcohol (C-O) | Stretch | IR |

| ~1030, ~1000 | Pyridine Ring | Ring Breathing | Raman (Strong) |

An article focusing on the advanced analytical characterization of This compound , with a specific emphasis on its solid-state structure as determined by X-ray crystallography, cannot be generated at this time.

A thorough and extensive search of scientific literature and crystallographic databases has revealed no published X-ray crystallography data for the compound This compound . Consequently, the required information to construct the specified section (7.5. X-ray Crystallography for Solid-State Structure Determination), including crystallographic data tables and detailed research findings, is not available in the public domain.

The search results did identify crystallographic data for a structurally related but distinct compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol . However, due to significant differences in their chemical structures—specifically the presence of a butan-2-ol moiety in the requested compound versus a but-3-yn-2-ol in the available data—it would be scientifically inaccurate and a violation of the specified constraints to use this information as a substitute.

To maintain the integrity of the requested scientific article and adhere strictly to the provided outline and content requirements, the generation of the article is not possible without the specific crystallographic data for This compound .

Future Directions and Emerging Research Avenues for 3 Methyl 4 Pyridin 3 Yl Butan 2 Ol

Development of Novel Synthetic Methodologies

The efficient and stereocontrolled synthesis of 3-Methyl-4-(pyridin-3-yl)butan-2-ol is a fundamental prerequisite for its comprehensive investigation. Future research will likely focus on developing novel synthetic methodologies that offer high yields, excellent stereoselectivity, and operational simplicity.

One promising avenue is the exploration of asymmetric catalysis . Transition-metal catalyzed asymmetric transfer hydrogenation or hydrogenation of a corresponding ketone precursor, 3-methyl-4-(pyridin-3-yl)butan-2-one, could provide access to specific stereoisomers of the desired alcohol. The development of novel chiral ligands will be crucial for achieving high enantioselectivity.

Furthermore, biocatalysis presents an environmentally friendly and highly selective alternative. The use of engineered ketoreductases or other enzymes could enable the stereospecific reduction of the ketone precursor under mild reaction conditions. This approach aligns with the growing demand for green chemistry in pharmaceutical and chemical industries.

Another area of interest is the development of flow chemistry processes for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for reactions that are exothermic or involve hazardous reagents.

A recent study on the synthesis of a structurally related compound, 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol, highlights a non-catalytic alkylation of a 2-acetylpyridine (B122185) derivative with diisopropylzinc. mdpi.com This suggests that exploring unconventional, catalyst-free methodologies could also be a fruitful research direction for the synthesis of this compound and its analogs.

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Development of novel chiral ligands and catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering |

| Flow Chemistry | Improved process control, enhanced safety, scalability | Reactor design and optimization of reaction parameters |

Expanded Exploration of Biological Targets and Mechanisms (in vitro/non-human)

The pyridine (B92270) moiety is a well-established pharmacophore present in numerous approved drugs. lifechemicals.com This prevalence suggests that this compound could exhibit a range of biological activities. Future in vitro and non-human in vivo studies are essential to elucidate its potential therapeutic applications.

Initial research should involve broad-spectrum phenotypic screening against a diverse panel of cell lines, including cancer cells, bacteria, and fungi, to identify any potential antiproliferative or antimicrobial activities. The structural similarity to other biologically active pyridine-containing molecules suggests that it could interact with various biological targets.

Subsequent research should focus on target deconvolution to identify the specific molecular targets and pathways modulated by the compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover its mechanism of action. Given the prevalence of pyridine derivatives as kinase inhibitors, investigating its effect on a panel of kinases would be a logical starting point.

Furthermore, exploring its potential as a neurological agent is warranted. The pyridine ring is a common feature in drugs acting on the central nervous system. In vitro studies on neuronal cell cultures could reveal effects on neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases.

It is crucial that these initial explorations are conducted in non-human models to establish a foundational understanding of the compound's biological effects before any consideration of its therapeutic potential.

Advanced Computational Modeling for Predictive Research

Computational modeling and in silico techniques are indispensable tools in modern drug discovery and materials science. For a relatively unexplored molecule like this compound, computational approaches can guide and accelerate experimental research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activities of a library of derivatives of this compound. By correlating structural features with biological activity, these models can help in designing new analogs with enhanced potency and selectivity.

Molecular docking simulations can be used to predict the binding modes of this compound with various biological targets. This can provide insights into the potential mechanism of action and guide the design of more potent inhibitors or modulators. For instance, docking studies could explore its interaction with the active sites of various kinases or enzymes implicated in disease.

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the compound and its interactions with biological macromolecules over time. This can provide a more realistic picture of the binding process and help in understanding the stability of the ligand-protein complex.

These computational approaches, when used in conjunction with experimental data, can significantly de-risk and streamline the research and development process for this compound.

Integration with Materials Science or Other Interdisciplinary Fields

The unique structural features of this compound, particularly the presence of a pyridine ring and a hydroxyl group, open up possibilities for its application in materials science and other interdisciplinary fields.

The pyridine nitrogen atom can act as a ligand for metal coordination, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers . nih.govresearchgate.net These materials have diverse applications in gas storage, catalysis, and sensing. The chirality of the molecule could also be exploited to create chiral MOFs with applications in enantioselective separations or catalysis.

The hydroxyl group offers a site for further functionalization, allowing the molecule to be incorporated into polymeric materials . For example, it could be used as a monomer in polymerization reactions to create functional polymers with tailored properties. The pyridine moiety could impart specific characteristics to the polymer, such as altered solubility, thermal stability, or the ability to coordinate with metals.

Furthermore, the pyridine ring's ability to participate in hydrogen bonding and π-π stacking interactions could be leveraged in the design of supramolecular assemblies and liquid crystals . These organized structures can exhibit interesting optical or electronic properties.

The exploration of this compound in these interdisciplinary areas is still in its infancy but holds significant promise for the development of novel functional materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methyl-4-(pyridin-3-yl)butan-2-one |

| 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.